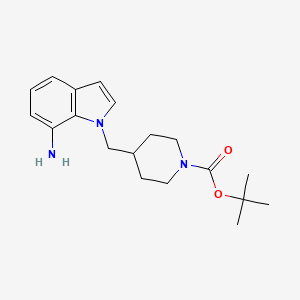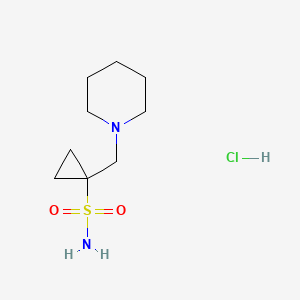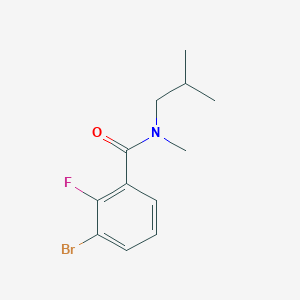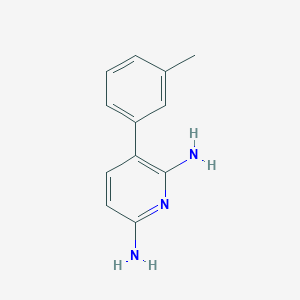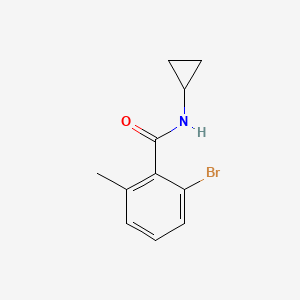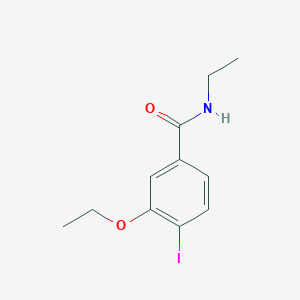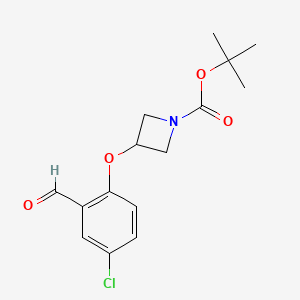
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid is a complex organic compound that features both tert-butyloxycarbonyl (Boc) and tert-butyldiphenylsilyl (TBDPS) protecting groups. These groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group, while the tert-butyldiphenylsilyl (TBDPS) group is used to protect the hydroxyl group. Common reagents for these protection steps include di-tert-butyl dicarbonate (Boc2O) and tert-butyldiphenylsilyl chloride (TBDPS-Cl), respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust protecting groups like Boc and TBDPS is advantageous in industrial settings due to their stability and ease of removal under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the protected amino or hydroxyl groups.
Oxidation and Reduction Reactions: Modifications of the non-protected parts of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and tetrabutylammonium fluoride (TBAF) for TBDPS removal.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the TBDPS group yields the free hydroxyl group.
Scientific Research Applications
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid involves the selective protection and deprotection of functional groups. The Boc and TBDPS groups protect the amino and hydroxyl groups, respectively, allowing for selective reactions at other sites on the molecule. This selective protection is crucial for multi-step synthesis processes, enabling the construction of complex molecules with high precision.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-9-(tert-butyldimethylsilanyloxy)-nonanoic acid: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS.
2-tert-Butoxycarbonylamino-9-(trimethylsilanyloxy)-nonanoic acid: Features a trimethylsilyl (TMS) group instead of TBDPS.
Uniqueness
The use of the TBDPS group in 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid provides greater stability and resistance to acidic conditions compared to TBDMS and TMS groups. This makes it particularly useful in synthetic routes that require harsh conditions.
Properties
IUPAC Name |
9-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO5Si/c1-29(2,3)36-28(34)31-26(27(32)33)22-16-8-7-9-17-23-35-37(30(4,5)6,24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,7-9,16-17,22-23H2,1-6H3,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHABFZFGBZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
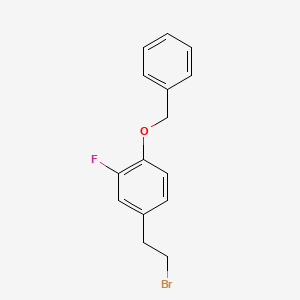
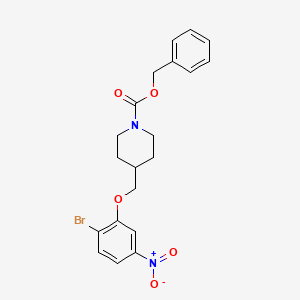
![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid ethyl ester](/img/structure/B8121204.png)
